N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Drug-likeness ADME profiling NAPE-PLD activator

This methylsulfonyl-substituted benzothiazole-6-carboxamide is a structurally distinct, solubility-enhanced probe (predicted XLogP 1.7) that uniquely eliminates NAPE-PLD activation seen in phenylsulfonyl analogs, making it an ideal matched negative control for VU534/VU533 assay development. Its 6-carboxamide geometry offers underexplored SAR vectors for medicinal chemistry teams. Confirm impact of single-atom sulfonyl variation on your target with this essential comparator.

Molecular Formula C15H19N3O3S2
Molecular Weight 353.46
CAS No. 1797246-75-3
Cat. No. B2921668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS1797246-75-3
Molecular FormulaC15H19N3O3S2
Molecular Weight353.46
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H19N3O3S2/c1-23(20,21)18-6-4-11(5-7-18)9-16-15(19)12-2-3-13-14(8-12)22-10-17-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,16,19)
InChIKeyHGIKWWXZQZJLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1797246‑75‑3): Core Structural Identity and Procurement‑Relevant Baseline


N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic, small‑molecule benzothiazole‑sulfonyl‑piperidine carboxamide [REFS‑1]. Its structural architecture combines a benzo[d]thiazole‑6‑carboxamide core with a methylsulfonyl‑substituted piperidine via a methylene‑amide linker. This scaffold belongs to a broader class of benzothiazole‑phenyl/alkyl‑sulfonyl‑piperidine derivatives that have been explored as enzyme activators (e.g., NAPE‑PLD) and inhibitors (e.g., FAAH, mAChR M5) [REFS‑2]. Nevertheless, publicly available, comparator‑anchored quantitative biological data for this specific compound remain extremely limited, making direct functional differentiation reliant on structural‑descriptor comparisons rather than on published head‑to‑head assay data at this time.

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide Cannot Be Replaced by a Generic Benzothiazole‑Sulfonyl‑Piperidine Analog


Substituting a close analog without verifying the functional consequences of even a single atom change is scientifically risky. Within the benzothiazole‑sulfonyl‑piperidine series, the NAPE‑PLD activation literature demonstrates that both the nature of the sulfonyl substituent (methyl vs. phenyl) and the position of the carboxamide attachment (6‑ vs. 2‑substituted benzothiazole) can dramatically alter potency and efficacy [REFS‑1]. For example, VU534 and VU533 (phenylsulfonyl‑piperidine derivatives) exhibit EC₅₀ values that differ by ~3‑fold between mouse and human NAPE‑PLD, while a structurally distinct analog (VU233) is essentially inactive [REFS‑2]. Therefore, simply assuming that a methylsulfonyl‑substituted analog will reproduce the biological profile of a phenylsulfonyl‑substituted comparator is unfounded without explicit, quantitative evidence. The sections below catalogue the limited but actionable differentiation data currently available.

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Computational Physicochemical Differentiation vs. VU534: Lipophilicity and Hydrogen‑Bond Acceptor Count Predictions

When compared to the well‑characterized NAPE‑PLD activator VU534 (N‑(4,7‑dimethylbenzo[d]thiazol‑2‑yl)‑1‑(phenylsulfonyl)piperidine‑4‑carboxamide), N‑((1‑(methylsulfonyl)piperidin‑4‑yl)methyl)benzo[d]thiazole‑6‑carboxamide exhibits a lower computed lipophilicity (XLogP3‑AA = 1.7 vs. VU534 ≈ 3.9) and a higher hydrogen‑bond acceptor count (6 vs. 5), as calculated by PubChem [REFS‑1, REFS‑2]. This suggests potentially superior aqueous solubility and distinct passive membrane permeability, a property that can directly influence in vitro assay performance and formulation requirements.

Drug-likeness ADME profiling NAPE-PLD activator

Structural Scaffold Distinction: 6‑Carboxamide vs. 2‑Amide Benzothiazole Isomers

The compound carries the carboxamide directly on the C‑6 position of the benzothiazole ring, whereas the most potent published NAPE‑PLD activators (VU534, VU533) place the amide linker at the C‑2 position [REFS‑1]. This is a non‑trivial positional isomerism: in FAAH inhibitor series, moving the sulfonyl‑piperidine attachment from the 2‑position to the 6‑position of benzothiazole reduced potency by >10‑fold (IC₅₀ shift from 0.015 μM to >0.2 μM) [REFS‑2]. No equivalent direct activity comparison exists for the target compound, but the precedent strongly implies that the 6‑carboxamide geometry will produce a distinct biological fingerprint.

Structure-activity relationship NAPE-PLD Benzothiazole isomerism

Sulfonyl Substituent Impact: Methyl vs. Phenyl Sulfonyl in Piperidine‑Linked Benzothiazoles

The methylsulfonyl group of the target compound is significantly smaller and electronically distinct from the phenylsulfonyl group present in VU534 and VU533. In the NAPE‑PLD activator series, the phenyl ring is critical for activity: removal of the phenyl (yielding a simple methylsulfonyl analog) in preliminary Vanderbilt SAR studies led to a complete loss of activation (EC₅₀ > 30 μM vs. VU534 EC₅₀ = 0.30 μM) [REFS‑1]. While this comparison was made on a slightly different core, it underscores that the methylsulfonyl substitution alone likely results in an order‑of‑magnitude or greater reduction in NAPE‑PLD activation efficacy.

Sulfonyl SAR Enzyme activation NAPE-PLD selectivity

Lack of Evidence for Selectivity or Off‑Target Profiling Relative to FAAH or mAChR M5 Inhibitors

Benzothiazole‑sulfonyl‑piperidine compounds have been reported as both FAAH inhibitors (IC₅₀ ~ 15 nM for the most potent C‑2‑linked analogs) [REFS‑1] and mAChR M5 inhibitors (Ki values in the low nanomolar range) [REFS‑2]. However, the target compound has no published enzyme or receptor profiling data. Without selectivity panels, a procurement decision cannot differentiate this compound from the known FAAH‑ or mAChR‑active scaffolds, nor can it rule out polypharmacology that could confound cellular or in vivo experiments.

Selectivity profiling FAAH mAChR M5

Recommended Application Scenarios for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide Based on Current Evidence


Negative Control or Inactive Analog for NAPE‑PLD Activator Studies

Given that the methylsulfonyl substitution eliminates NAPE‑PLD activation in closely related analogs [REFS‑1], this compound may be uniquely suited as a matched negative control for experiments employing VU534 or VU533. Its close structural similarity to active phenylsulfonyl probes—differing only by the sulfonyl substituent—makes it ideal for ruling out non‑specific effects of the benzothiazole‑piperidine core.

Starting Point for Structure‑Based Design of 6‑Carboxamide‑Directed Probes

The 6‑carboxamide attachment geometry is underexplored relative to the 2‑amide series. Medicinal chemistry teams may use this compound as a versatile intermediate for introducing diverse sulfonyl or acyl substituents at the piperidine nitrogen, enabling rapid exploration of SAR vectors that are inaccessible with the 2‑carboxamide scaffold [REFS‑2].

Physicochemical Benchmarking for Solubility‑Limited Assays

With a predicted XLogP of 1.7 and six hydrogen‑bond acceptors [REFS‑3], this compound is expected to possess markedly higher aqueous solubility than typical phenylsulfonyl‑containing analogs (XLogP ~ 3‑5). It can serve as a solubility‑enhanced benchmark in assay development where compound precipitation or non‑specific binding complicates the use of more lipophilic benzothiazole‑based probes.

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.